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molecular structure and activity of ML138



An In-Depth Technical Guide to ML138: A Selective Kappa Opioid Receptor Agonist

Introduction

ML138 is a potent and selective small-molecule agonist of the kappa opioid receptor (KOR).[1] Developed as a probe for the Molecular Libraries Probe Production Centers Network (MLPCN), ML138 serves as a valuable research tool for investigating the physiological and pathological roles of the KOR signaling pathway.[2][3] This document provides a comprehensive overview of the molecular structure, biological activity, and experimental methodologies associated with ML138, tailored for researchers and professionals in drug development.

Molecular Structure and Properties

ML138 is a complex heterocyclic molecule with the chemical name 2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine.[4] Its key physicochemical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C19H14Cl2N4OS	[1][3]
Molecular Weight	417.31 g/mol	[1][3]
CAS Number	1355243-24-1	[1][2][3]
Appearance	White to beige powder	[1]
Solubility	Soluble in DMSO (10 mg/mL)	[1]
SMILES	CIC1=CC(CSC2=NN=C(C3=N C=CC=C3)N2CC4=CC=CO4)= CC=C1Cl	[1]
InChI Key	QDXGAJIGONMOCL- UHFFFAOYSA-N	[1]

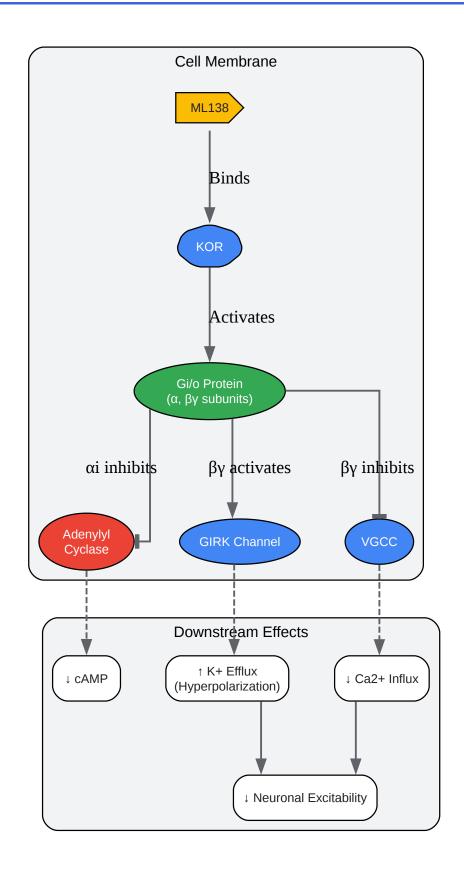
Biological Activity and Mechanism of Action

ML138 functions as a selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in various neurological processes, including pain, mood, and addiction. [2] A key characteristic of **ML138** is its functional selectivity, or biased agonism. It potently activates G protein coupling pathways while only weakly engaging and recruiting β -arrestin2. [1] This biased signaling profile makes **ML138** a particularly interesting tool for dissecting the distinct downstream consequences of G protein-dependent and β -arrestin-dependent KOR signaling.

Signaling Pathway

Upon binding to the KOR, **ML138** stabilizes an active conformation of the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively result in a decrease in neuronal excitability.





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Caption: General signaling pathway for the KOR agonist ML138.



Quantitative Data

The potency of **ML138** has been quantified in cell-based assays. The following table summarizes the key activity metric reported.

Parameter	Cell Line	Value (μM)	Description	Reference
EC50	U2OS	0.87	50% effective concentration for β-arrestin-2 recruitment to the KOR.	[2]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[5][6]

Experimental Protocols

The biological activity of **ML138** is often characterized using cell-based assays that measure downstream signaling events following receptor activation. A primary method used to determine its potency involves quantifying the recruitment of β -arrestin to the receptor.

β-Arrestin-2 Recruitment Assay

This assay measures the interaction of β-arrestin-2 with the activated kappa opioid receptor.

Objective: To determine the EC₅₀ of **ML138** by measuring its ability to induce the recruitment of β -arrestin-2 to the human kappa opioid receptor.

Cell Line: Human U2OS cells stably co-transfected with constructs for the human kappa opioid receptor and an enzyme fragment complementation (EFC) system linked to β-arrestin-2.[7]

Methodology:

• Cell Culture: U2OS cells expressing the KOR and β-arrestin-2-EFC components are cultured in appropriate media and conditions until they reach the desired confluence.

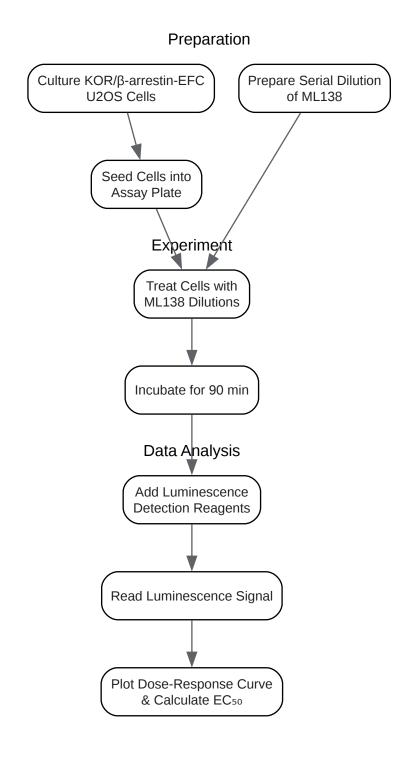
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- Assay Plating: Cells are seeded into multi-well assay plates and incubated to allow for cell attachment.
- Compound Preparation: A serial dilution of **ML138** is prepared in an appropriate assay buffer.
- Treatment: The culture medium is removed from the cells, and the various concentrations of the **ML138** dilution series are added to the wells. Control wells receive buffer only (vehicle).
- Incubation: The plate is incubated for a specified period (e.g., 90 minutes) to allow for receptor activation and subsequent β-arrestin-2 recruitment.[7]
- Detection: The components of the luminescence detection reagent are added to each well.
 The EFC system relies on the principle that receptor-β-arrestin interaction brings two enzyme fragments into close proximity, forming an active enzyme that converts a substrate into a luminescent signal.
- Data Acquisition: The luminescence signal from each well is read using a plate reader.
- Data Analysis: The luminescence data is normalized to controls and plotted against the logarithm of the ML138 concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.





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Caption: Experimental workflow for the β -arrestin-2 recruitment assay.



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